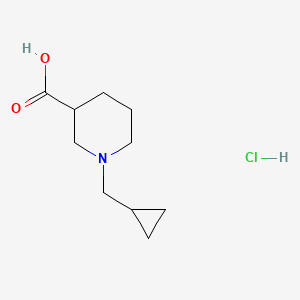![molecular formula C9H6N2O2 B1464823 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde CAS No. 1190311-90-0](/img/structure/B1464823.png)
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H6N2 . It has been studied for its potential applications in the field of cancer therapy, particularly as an inhibitor of the fibroblast growth factor receptor (FGFR) .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The design strategy involved keeping the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder and utilizing a structure-based design strategy .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring fused with a pyridine ring . The molecular weight is 118.1359 .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .Applications De Recherche Scientifique
Synthesis of Pyrazolopyridine Derivatives
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde: serves as a key precursor in the synthesis of 1H-pyrazolo[3,4-b]pyridines . These derivatives are significant due to their structural similarity to purine bases like adenine and guanine, which are fundamental to DNA and RNA. Researchers have synthesized over 300,000 such structures, indicating the compound’s versatility in creating diverse molecular entities for further biological evaluation.
Biomedical Applications
The pyrazolopyridine derivatives synthesized from 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde have shown potential in biomedical applications . Their structural resemblance to purine bases allows them to interact with biological systems in ways that can be harnessed for therapeutic purposes, such as enzyme inhibition, receptor modulation, and gene expression regulation.
Anticancer Agents
Some derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their role as anticancer agents. They target the fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors . By modulating FGFR signaling pathways, these compounds offer a promising strategy for cancer therapy.
Antidiabetic Activity
Research has also explored the use of pyrrolopyridine derivatives in managing blood glucose levels. Compounds in this class have been evaluated for their efficacy in reducing blood glucose, which could be beneficial in treating conditions like type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
Antileishmanial Efficacy
The structural framework of 1H-pyrrolo[2,3-b]pyridine has been utilized to develop derivatives with antileishmanial properties. These compounds have been synthesized and assessed for their effectiveness against visceral leishmaniasis, a severe parasitic disease .
Chemical Diversity and Drug Discovery
The chemical diversity of 1H-pyrrolo[2,3-b]pyridine derivatives is vast, with applications in drug discovery. The ability to introduce various substituents at different positions on the core structure allows for the creation of a wide array of molecules with potential biological activities, making it a valuable scaffold in medicinal chemistry .
Orientations Futures
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-4-6-1-2-10-9-8(6)7(5-13)3-11-9/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVQERJAFBDBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248977 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde | |
CAS RN |
1190311-90-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)




![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)

![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)
